![molecular formula C16H15N3O3S B250000 Methyl 3-{[(pyridin-3-ylmethyl)carbamothioyl]carbamoyl}benzoate](/img/structure/B250000.png)
Methyl 3-{[(pyridin-3-ylmethyl)carbamothioyl]carbamoyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[(pyridin-3-ylmethyl)carbamothioyl]carbamoyl}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of carbamoyl benzoate derivatives and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of Methyl 3-{[(pyridin-3-ylmethyl)carbamothioyl]carbamoyl}benzoate is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways involved in various biological processes. For example, it has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation. It has also been shown to inhibit the activity of certain kinases involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and have antimicrobial properties. Additionally, it has been shown to modulate the immune system and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 3-{[(pyridin-3-ylmethyl)carbamothioyl]carbamoyl}benzoate in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have promising results in various studies, making it a potentially useful compound for further research. However, one of the limitations of using this compound is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for research on Methyl 3-{[(pyridin-3-ylmethyl)carbamothioyl]carbamoyl}benzoate. One potential area of research is its use in treating various types of cancer. Additionally, it could be further studied for its anti-inflammatory and antimicrobial properties. Finally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Conclusion
This compound is a promising compound with potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a potentially useful compound for further research. While there are limitations to its use in lab experiments, its relatively simple synthesis method and promising results in various studies make it a compound worth further investigation.
Synthesemethoden
The synthesis of Methyl 3-{[(pyridin-3-ylmethyl)carbamothioyl]carbamoyl}benzoate involves the reaction of 3-aminomethylpyridine with thiocarbonyldiimidazole followed by the reaction with methyl 3-amino-4-carbamoylbenzoate. The final product is obtained after purification through column chromatography. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[(pyridin-3-ylmethyl)carbamothioyl]carbamoyl}benzoate has shown potential therapeutic applications in various scientific research studies. It has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. In one study, it was found to inhibit the growth of human breast cancer cells by inducing apoptosis. In another study, it was found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential use in treating bacterial infections.
Eigenschaften
Molekularformel |
C16H15N3O3S |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
methyl 3-(pyridin-3-ylmethylcarbamothioylcarbamoyl)benzoate |
InChI |
InChI=1S/C16H15N3O3S/c1-22-15(21)13-6-2-5-12(8-13)14(20)19-16(23)18-10-11-4-3-7-17-9-11/h2-9H,10H2,1H3,(H2,18,19,20,23) |
InChI-Schlüssel |
RLZMOOZDZXUGLA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
Kanonische SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249933.png)
![8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249936.png)
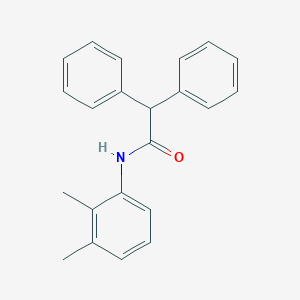
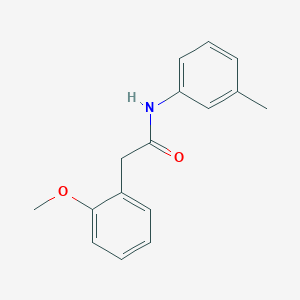
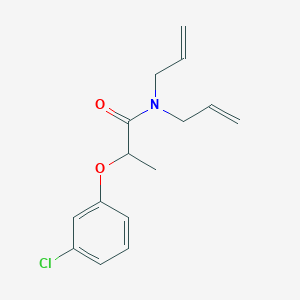
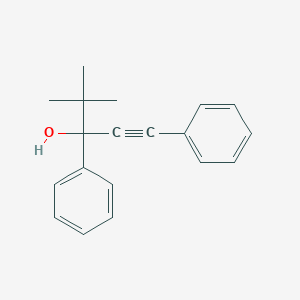
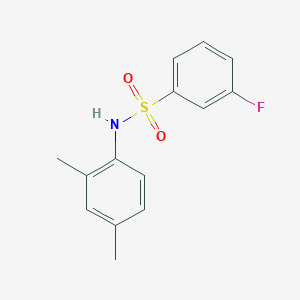
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-4-methylbenzamide](/img/structure/B249957.png)
![8-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249961.png)
![N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B249966.png)
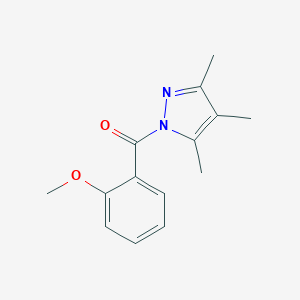
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B249970.png)
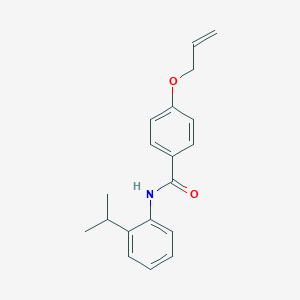
![N-[2-(allyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B249973.png)
